REACTION_SMILES
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[CH3:18][CH2:19][N:20]([CH2:21][CH3:22])[CH2:23][CH3:24].[CH3:25][c:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1.[CH:15]([NH2:16])=[NH:17].[ClH:14].[NH2:1][c:2]1[c:3]([S:10](=[O:11])(=[O:12])[NH2:13])[cH:4][c:5]([O:8][CH3:9])[cH:6][cH:7]1>>[NH:1]1[c:2]2[c:3]([cH:4][c:5]([O:8][CH3:9])[cH:6][cH:7]2)[S:10](=[O:11])(=[O:12])[N:13]=[CH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N=CN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(N)c(S(N)(=O)=O)c1
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Name
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Type
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product
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Smiles
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COc1ccc2c(c1)S(=O)(=O)N=CN2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |